molecular formula C16H18NP B14407994 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine CAS No. 87729-59-7

1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine

Katalognummer: B14407994
CAS-Nummer: 87729-59-7
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: YQKFLNGJUXAUGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a phosphanyl group attached to a methanimine moiety, with phenyl and trimethylphenyl substituents, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine. One common method is the reaction of triphenylphosphine with an imine derived from benzaldehyde and aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl and trimethylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine involves its interaction with molecular targets through its phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    Benzylideneaniline: An imine compound with similar structural features.

    Trimethylphosphine: Another phosphine compound with different substituents.

Uniqueness

1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is unique due to the combination of its phosphanyl and imine groups, along with the specific phenyl and trimethylphenyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

87729-59-7

Molekularformel

C16H18NP

Molekulargewicht

255.29 g/mol

IUPAC-Name

phenyl-(2,4,6-trimethylphenyl)phosphanylmethanimine

InChI

InChI=1S/C16H18NP/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h4-10,17-18H,1-3H3

InChI-Schlüssel

YQKFLNGJUXAUGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)PC(=N)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.